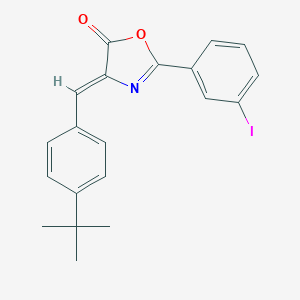
6-Nitroquinoline-4-carboxylic acid
Overview
Description
6-Nitroquinoline-4-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2O4 and a molecular weight of 218.17 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of a nitro group at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring structure makes it a unique and valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 6-Nitroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to obtain quinoline-4-carboxylic acid derivatives. Another method involves the use of microwave-assisted, one-pot, solvent-free reactions, which offer a greener and more sustainable approach to synthesizing quinoline derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides. Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and dehydrating agents.
Scientific Research Applications
6-Nitroquinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of alkaline phosphatases by binding to their active sites, thereby preventing the dephosphorylation of substrates . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-Nitroquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
4-Quinolinecarboxylic acid: Lacks the nitro group, which affects its chemical reactivity and biological activity.
6-Fluoro-4-quinolinecarboxylic acid: Contains a fluorine atom instead of a nitro group, leading to different pharmacological properties.
2-Methyl-4-quinolinecarboxylic acid: Has a methyl group at the 2nd position, which influences its chemical behavior and applications
Properties
IUPAC Name |
6-nitroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLKHCMDHXIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)
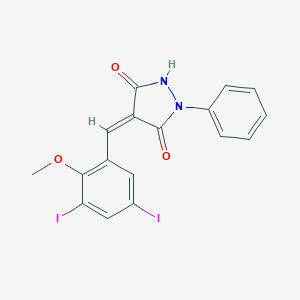
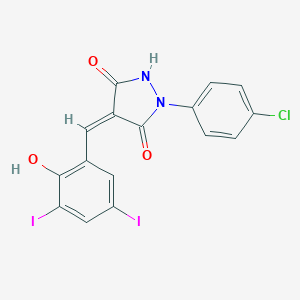
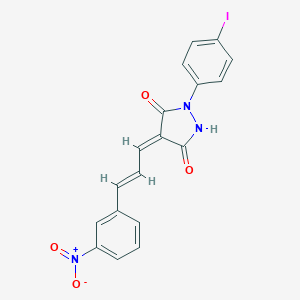
![4-[4-(Diethylamino)-2-methoxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401561.png)
![4-{4-[Bis(2-chloroethyl)amino]benzylidene}-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401564.png)
![2-chloro-6-ethoxy-4-[(2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401567.png)
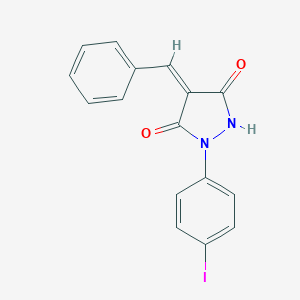
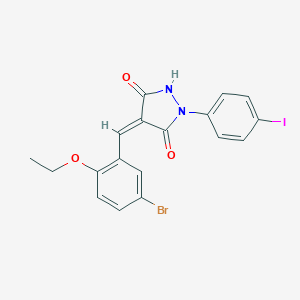
![2-chloro-4-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl acetate](/img/structure/B401571.png)
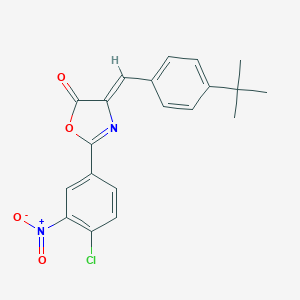
![2-chloro-6-ethoxy-4-[(2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401573.png)

